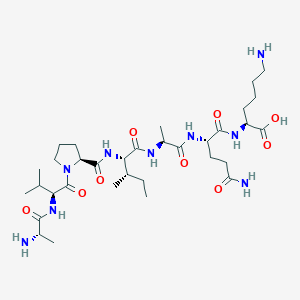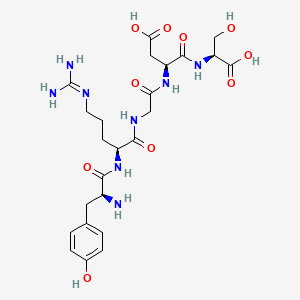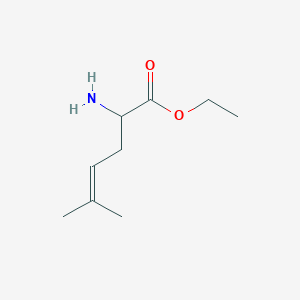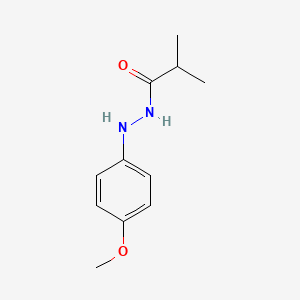
4-(2,6-Dimethylphenoxy)aniline
Übersicht
Beschreibung
4-(2,6-Dimethylphenoxy)aniline is a chemical compound with the molecular formula C14H15NO and a molecular weight of 213.28 . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for 4-(2,6-Dimethylphenoxy)aniline is 1S/C14H15NO/c1-10-4-3-5-11(2)14(10)16-13-8-6-12(15)7-9-13/h3-9H,15H2,1-2H3 . This indicates that the molecule consists of a phenyl group (C6H5-) attached to an amino group (NH2) and a dimethylphenoxy group (C8H9O).Physical And Chemical Properties Analysis
4-(2,6-Dimethylphenoxy)aniline is a solid substance at room temperature . It should be stored in a dark place, under an inert atmosphere .Wissenschaftliche Forschungsanwendungen
Catalytic Activity in Metal Complexes
4-(2,6-Dimethylphenoxy)aniline plays a crucial role in the synthesis of metal-N-heterocyclic carbene (NHC) complexes, showcasing its potential in catalytic applications. For instance, Halter et al. (2019) demonstrated that these complexes, when integrated with iridium, palladium, gold, and nickel, exhibit unique fluorescent properties and catalytic activity. This research opens up avenues for using 4-(2,6-Dimethylphenoxy)aniline in hydrogen detection and polymerization catalysts (Halter, Spielmann, Kanai, & Plenio, 2019).
Role in Synthesis of Dendrimers
4-(2,6-Dimethylphenoxy)aniline is also involved in the synthesis of novel dendrimers, as detailed by Morar et al. (2018). These dendrimers, used in organic materials, demonstrate the compound's importance in creating new materials with mesogenic properties. Their study provides valuable insights into the behavior of these dendrimers in solution and their self-assembly properties (Morar, Lameiras, Bende, Katona, Gál, & Darabantu, 2018).
Electrochemical Studies
In the field of electrochemistry, 4-(2,6-Dimethylphenoxy)aniline is a significant subject of study. Yu et al. (2018) used this compound in their research on the mechanism of electrooxidation of aniline. They employed a novel electrochemistry-mass spectrometry coupling approach, enabling in situ and real-time monitoring of the polymer chain growth of aniline. This research contributes to a better understanding of the electrochemical behavior of aniline and its derivatives (Yu, Zhang, He, Zare, Wang, Li, Li, Zhang, & Jiang, 2018).
Insights into Oxidative Phenol Coupling Reaction
Research by Baesjou et al. (1997) involving ab initio calculations on 4-(2,6-Dimethylphenoxy)aniline provided crucial insights into the mechanism of the copper-catalyzed oxidative phenol coupling reaction. This study contributes to understanding the electronic structure and reactivity of these compounds in oxidative environments (Baesjou, Driessen, Challa, & Reedijk, 1997).
Applications in Organic Materials Synthesis
Furthermore, 4-(2,6-Dimethylphenoxy)aniline has been used in the synthesis of organic materials. The work by Ito et al. (2002) on the synthesis of oligo(N-phenyl-m-aniline)s demonstrates its applicability in creating high-spin cationic states in organic chemistry (Ito, Ino, Tanaka, Kanemoto, & Kato, 2002).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-(2,6-dimethylphenoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-10-4-3-5-11(2)14(10)16-13-8-6-12(15)7-9-13/h3-9H,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPXYBTUWCJUAJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00427970 | |
| Record name | 4-(2,6-dimethylphenoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00427970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,6-Dimethylphenoxy)aniline | |
CAS RN |
41280-55-1 | |
| Record name | 4-(2,6-dimethylphenoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00427970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![[(2R,3S,4R,5R,6R)-5-Acetamido-4,6-dihydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl hydrogen sulfate](/img/structure/B1336653.png)







